Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) is an organic compound with the molecular formula C11H12O It is a derivative of benzene, where the benzene ring is substituted with an ethenyl and a propenyl group connected through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) typically involves the reaction of benzene with ethenyl and propenyl derivatives under specific conditions. One common method is the alkylation of benzene using ethenyl and propenyl halides in the presence of a strong base, such as sodium hydroxide, and a phase transfer catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding alkanes.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd), platinum (Pt)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene
Scientific Research Applications
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Benzene,[(1-ethyl-1-propenyl)oxy]-
- Benzene,[(1-methyl-1-propenyl)oxy]-
- Benzene,[(1-ethenyl-1-propenyl)oxy]-(cis)
Uniqueness
Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) is unique due to its specific substitution pattern and the presence of both ethenyl and propenyl groups This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
penta-1,3-dien-3-yloxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-10(4-2)12-11-8-6-5-7-9-11/h3-9H,1H2,2H3 |
InChI Key |
SJUZWWDFJQMBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C=C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.